molecular formula C10H11BrO B1266502 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 5337-94-0

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B1266502
CAS No.: 5337-94-0
M. Wt: 227.1 g/mol
InChI Key: OTTUXKDHMIKPFI-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine and fluorine contribute to its distinct properties .

Properties

IUPAC Name

5-bromo-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTUXKDHMIKPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277098
Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-94-0
Record name 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran
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Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Synthesis routes and methods I

Procedure details

2,2-Dimethyl-2,3-dihydrobenzo[b]furan (prepared according to the method of Baker and Shulgin, J. Org. Chem., 28, 1963, 2468) (500 mg, 3.38 mmol) was taken up in dichloroethane (5.5 ml) and stirred at room temperature under nitrogen, and N-bromosuccinimide (661 mg, 3.72 mmol) added in one portion. The reaction was then refluxed for 2 h, ether was added (10 ml) and a white precipitate of succinimide filtered off. The filtrate was evaporated to dryness, and then purified by column chromatography using 5% ether in pentane as eluant to give the title product (604 mg, 79%); 1HNMR (400 MHz, CDCl3) δ: 1.43 (s, 6H), 2.92 (s, 2H), 6.54 (d, 1H), 7.16 (d, 1H), 7.19 (s, 1H); LRMS: M+H, 227. (TS+).
Quantity
0 (± 1) mol
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661 mg
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5.5 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(2-methylallyl)phenol (7) (4.5 g, 19.8 mmol) in CH2Cl2 (250 mL) was added iodine (1.3 g, 4.95 mmol) and the mixture stirred at room temperature for 48 h. The mixture was then diluted with methyl tert-butyl ether (100 mL) and washed with H2O (50 mL), brine (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, eluting with 5% ethyl acetate in hexanes) to give the title compound (8) (4.0 g, 88%) as yellow liquid. 1H NMR (CDCl3, 400 MHz) δ 7.24 (s, 1H), 7.20 (d, J=8.4 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.00 (s, 2H), 1.47 (s, 6H); MS (ESI, M+H+) C10H12BrO, calcd. 227.1. found 227.0, 229.0.
Name
4-bromo-2-(2-methylallyl)phenol
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step Two

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